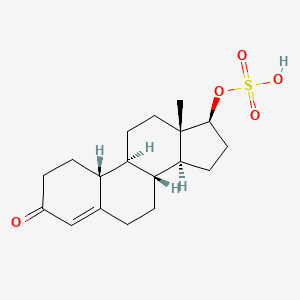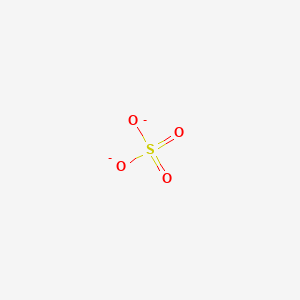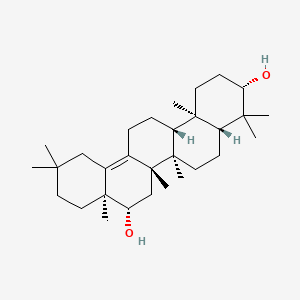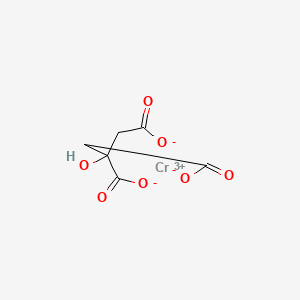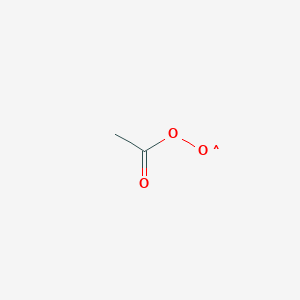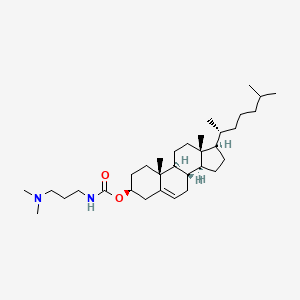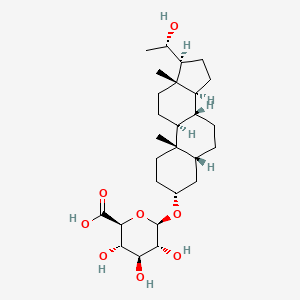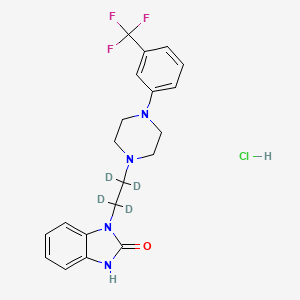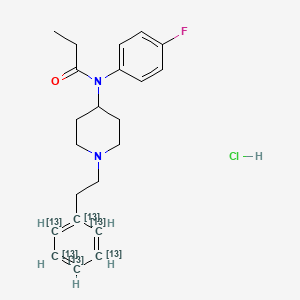
p-Fluorofentanyl-13C6A hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-Fluorofentanyl-13C6 (hydrochloride): is a synthetic opioid analog of fentanyl, specifically labeled with carbon-13 isotopes. This compound is primarily used as an internal standard in mass spectrometry for the quantification of para-fluorofentanyl . It is categorized as an opioid and has antinociceptive activity in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-13C6 (hydrochloride) involves the substitution of para-fluoroaniline for aniline in the synthesis of fentanyl . The general synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the condensation of para-fluoroaniline with propionyl chloride to form N-(4-fluorophenyl)-N-propionylamine.
Cyclization: The intermediate undergoes cyclization with 4-piperidone to form the piperidine ring.
Isotopic Labeling: The incorporation of carbon-13 isotopes is achieved by using labeled precursors during the synthesis.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and ease of handling.
Industrial Production Methods: Industrial production of para-Fluorofentanyl-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Chemical Reactions Analysis
Types of Reactions: para-Fluorofentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of para-Fluorofentanyl-13C6.
Reduction: Alcohol derivatives of para-Fluorofentanyl-13C6.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: para-Fluorofentanyl-13C6 (hydrochloride) is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of para-fluorofentanyl .
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of para-fluorofentanyl in biological systems .
Medicine: Research involving para-Fluorofentanyl-13C6 (hydrochloride) helps in the development of new analgesics and understanding the mechanisms of opioid action .
Industry: In forensic toxicology, para-Fluorofentanyl-13C6 (hydrochloride) is used to detect and quantify para-fluorofentanyl in seized drug samples .
Mechanism of Action
para-Fluorofentanyl-13C6 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity, leading to reduced cAMP levels .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used as a potent analgesic.
para-Fluorofentanyl: The non-labeled version of para-Fluorofentanyl-13C6.
Carfentanil: Another potent fentanyl analog used in veterinary medicine.
Uniqueness: para-Fluorofentanyl-13C6 (hydrochloride) is unique due to its isotopic labeling with carbon-13, which makes it an ideal internal standard for analytical purposes . This labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices .
Properties
Molecular Formula |
C22H28ClFN2O |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]piperidin-4-yl]-N-(4-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,18+1; |
InChI Key |
CTXOPDVNXMUJCV-MRIWXNSTSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1)CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


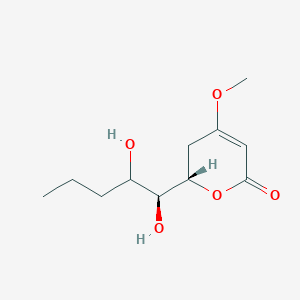
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

